molecular formula C6H4BrIO B1279099 4-Bromo-2-iodophenol CAS No. 207115-22-8

4-Bromo-2-iodophenol

Cat. No. B1279099
M. Wt: 298.9 g/mol
InChI Key: UXIULWIJWDJDQD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related compounds with bromo and iodo substituents on a phenol ring are frequently used as intermediates in the synthesis of more complex molecules, such as Schiff bases and polyphenols, which exhibit a range of properties from thermal stability to fluorescence .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where an aldehyde or ketone reacts with an amine to form a Schiff base. For instance, 4-bromobenzaldehyde has been used to synthesize Schiff base monomers by reacting with aromatic aminophenols . Similarly, 5-bromosalicylaldehyde has been reacted with various amines to produce different Schiff bases . These reactions are often carried out in the presence of an acid or base catalyst and may involve solvent-free methods, highlighting a trend towards greener chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, NMR, and X-ray single-crystal diffraction . These analyses confirm the formation of the desired products and provide detailed information about their geometries. For example, X-ray crystallography has revealed that some of these compounds crystallize in the monoclinic system and exhibit intramolecular hydrogen bonding .

Chemical Reactions Analysis

The synthesized compounds can undergo various chemical reactions, including oxidative polycondensation to form polyphenols , and cyclization reactions to create polycyclic aromatic hydrocarbons . These reactions are often facilitated by catalysts, such as palladium complexes, and can involve multiple steps, including cross-coupling and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are diverse and have been extensively studied. Thermal properties are analyzed using techniques like TG-DTA and DSC, revealing information about their stability and decomposition temperatures . Optical properties are investigated through UV-Vis and fluorescence analyses, with some compounds showing photoluminescence . Electrochemical properties are determined using cyclic voltammetry, which provides insights into the redox behavior and band gaps of the materials . Additionally, some studies have explored the potential of these compounds in biological applications, such as urease inhibition and antioxidant activity .

Scientific Research Applications

Suzuki-Miyaura Coupling in Synthesis

4-Bromo-2-iodophenol is utilized in Suzuki-Miyaura coupling reactions, a pivotal technique in organic chemistry. For instance, its derivatives participate in the synthesis of biaryl-type phytoalexins, compounds with antibacterial properties produced by fruit trees in response to microbial infection. This coupling reaction, particularly effective under certain conditions such as microwave irradiation for bromophenols, highlights the compound's utility in creating complex organic structures (Schmidt & Riemer, 2014).

Environmental and Biological Degradation Studies

In environmental studies, 4-Bromo-2-iodophenol and its related compounds are investigated for their degradation pathways. For example, research on anaerobic degradation of halogenated phenols by sulfate-reducing consortia has shown that compounds like 4-iodophenol can be degraded with stoichiometric release of halide, an important aspect in understanding environmental impacts and biodegradation processes (Häggblom & Young, 1995).

Potential in Cancer Research

Some bromophenol derivatives, related to 4-Bromo-2-iodophenol, have shown potential in cancer research. For instance, studies on a novel bromophenol derivative highlighted its ability to induce cell cycle arrest and apoptosis in lung cancer cells, indicating the potential of these compounds in developing new anticancer drugs (Guo et al., 2018).

Application in Chemical Analysis

In chemical analysis, derivatives of 4-Bromo-2-iodophenol have been used as signal enhancers. For instance, 4-iodophenol has been used to enhance luminol-based immunodot and Western blotting assays, demonstrating its role in improving the sensitivity of biochemical detection methods (Leong & Fox, 1988).

Implications in Environmental Toxicology

Studies on the degradation mechanism, kinetics, and toxicity of bromophenols like 4-bromophenol provide insights into their environmental and toxicological implications. Understanding the electrodegradation intermediates and toxicity evolution of these compounds is crucial for assessing their impact on water quality and ecological safety (Xu et al., 2018).

Safety And Hazards

“4-Bromo-2-iodophenol” can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

4-bromo-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIULWIJWDJDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448560
Record name 4-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodophenol

CAS RN

207115-22-8
Record name 4-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-iodophenol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (25 g, 144.5 mmol) in 25% aqueous ammonia solution (350 mL) was added a solution of potassium iodide (72 g, 433.5 mmol) and iodine (36.7 g, 144.5 mmol) in water (288 mL). The reaction mixture was stirred at ambient temperature for 2 h and quenched with 250 mL of water. The reaction was acidified by addition of concentrated HCl (350 mL) and extracted with dichloromethane. The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude product which was purified by column chromatography (SiO2, 9:1 hexanes/ethyl acetate) providing 4-bromo-2-iodophenol (33 g, 77%) as a pink solid: 1H NMR (CDCl3, 300 MHz) δ 7.78-7.75 (m, 1H), 7.37-7.31 (m, 1H), 6.88 (d, J=8.7 Hz, 1H).
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25 g
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72 g
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36.7 g
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350 mL
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288 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-bromophenol (35.0 g, 145 mmol) in acetic acid (250 ml) was treated with N-iodosuccinimide (32.5 g, 145 mmol) at RT. The reaction mixture was stirred at RT for 18 h. The reaction mixture was filtered to remove the solid and the filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography (silica) eluting with 1% methanol in chloroform to afford the title compound as a brown liquid.
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35 g
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32.5 g
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250 mL
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Synthesis routes and methods IV

Procedure details

4-Bromophenol (51.9 g, 0.30 mol) and N-iodosuccinimide (67.5 g, 0.30 mol) were combined in acetic acid (360 mL). The mixture was stirred briefly, treated with concentrated sulfuric acid (5 mL, 0.09 mol) and stirred at about 22° C. overnight. The mixture was poured into water (about 800 mL) with stirring to precipitate the product. The suspension was stirred for about 1 hour and filtered. The wet cake was washed with water (50 mL, 2×) and dried under reduced pressure at about 50° C. (80.9 g, 90%). MS-DEI (M+H)+ m/z at 298; 1H NMR (CDCl3 at 400 MHz) δ 5.28 (s,1H), 6.86 (d, 1H), 7.33 (dd, 1H), 7.75 (d, 1H); 13C NMR (CDCl3 at 100 MHz) δ 86.0, 112.8, 116.0, 132.7, 139.4, 153.7.
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51.9 g
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67.5 g
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5 mL
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800 mL
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360 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
An oxidative procedure for the electrophilic iodination of phenols was developed by using iodosylbenzene as a nontoxic iodine(III)-based oxidant and ammonium iodide as a cheap …
Number of citations: 31 pubs.acs.org
Y Uozumi, N Kobayashi - Synfacts, 2013 - thieme-connect.com
… Thus, the biaryl coupling took place successively at the halides of 4-bromo-2-iodophenol with 2.6 equivalents of o-hydroxyphenylboronic acid at 150 C under microwave conditions to …
Number of citations: 0 www.thieme-connect.com
LM Mattio, C Pinna, G Catinella, L Musso, KJ Pedersen… - Molecules, 2021 - mdpi.com
… Specifically, we generated the bromo functionalized intermediate 8 by reaction of 4-bromo-2-iodophenol 5, 4-ethynylanisole 6 and 3,5-dimethoxy-1-iodobenzene 7 (Scheme 1). …
Number of citations: 4 www.mdpi.com
AT Placzek, TS Scanlan - Tetrahedron, 2015 - Elsevier
… The outer B-aryl ring containing the d 6 -labeled isopropyl, was synthesized by performing the Knochel iodine–magnesium exchange 9 on 4-bromo-2-iodophenol 4 with iPrMgCl. This …
Number of citations: 19 www.sciencedirect.com
T Ikawa, R Yamamoto, A Takagi, T Ito… - Advanced Synthesis …, 2015 - Wiley Online Library
… 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol (11a),17 1-(4-hydroxy-3-iodophenyl)ethan-1-one (9c),18 4-hydroxy-3-iodobenzonitrile (9d),19 and 4-bromo-2-iodophenol (9e)20 were …
Number of citations: 34 onlinelibrary.wiley.com
TE Boothe, RD Finn, MM Vora, AM Emran… - The International journal …, 1984 - Elsevier
… 5) 4-Bromo-2-iodophenol and 2-bromo-6-iodophenol were prepared from 2-iodophenolJ 6) 2-Bromo-4-iodophenoi (mp 46,~47.5~C) was prepared from 4-iodophenol. All …
Number of citations: 8 www.sciencedirect.com
B Schmidt, M Riemer, M Karras - The Journal of Organic …, 2013 - ACS Publications
… established the beneficial effect of microwave irradiation on the rate of conversion for o-bromophenols, we reinvestigated the dual Suzuki–Miyaura coupling of 4-bromo-2-iodophenol (1i…
Number of citations: 57 pubs.acs.org
AA Vasil'ev, L Engman - The Journal of Organic Chemistry, 1998 - ACS Publications
To better understand, and in the extension mimic, the action of the three selenium-containing iodothyronine deiodinases, o,o‘-diiodophenols were reacted under acidic conditions with …
Number of citations: 48 pubs.acs.org
MS Lokolkar - Synlett, 2023 - thieme-connect.com
Herein, we report the palladium-catalyzed carbonylative synthesis of symmetrical xanthones from functionalized 2-iodophenols in a one-pot manner. The protocol involves …
Number of citations: 2 www.thieme-connect.com
M Csékei, Z Novák, A Kotschy - Tetrahedron, 2008 - Elsevier
… In order to introduce a further site for functionalization, we carried out some experiments using O-triisopropylsilyl-4-bromo-2-iodophenol (3b) in the second coupling step. Starting either …
Number of citations: 71 www.sciencedirect.com

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